1-Chloropinacolone
Overview
Description
1-Chloropinacolone, also known as 1-Chloro-3,3-dimethyl-2-butanone, is an organic compound with the chemical formula C6H11ClO. It is a colorless to slightly yellow liquid characterized by its chlorine and ketone functional groups. This compound is widely used in organic synthesis, particularly as a reagent for introducing chlorine and ketone moieties into various molecules .
Mechanism of Action
Target of Action
1-Chloropinacolone is a chemical compound with the molecular formula (CH3)3CCOCH2Cl . .
Mode of Action
It’s known that the compound is used as an intermediate for the synthesis of triazole compounds , which are known to have various biological activities such as antiviral, antibacterial, antifungal, and antituberculous properties
Biochemical Pathways
As an intermediate in the synthesis of triazole compounds , it may indirectly influence the biochemical pathways affected by these compounds.
Result of Action
As an intermediate in the synthesis of triazole compounds , its effects may be indirectly related to the biological activities of these compounds.
Action Environment
It’s known that the compound is a clear, slightly yellow liquid and it’s recommended to be stored at 2-8°C .
Biochemical Analysis
Biochemical Properties
It is known that 1-Chloropinacolone is used as an intermediate for triazole compounds
Molecular Mechanism
It is known to be used as an intermediate in the synthesis of triazole compounds
Metabolic Pathways
It is known to be used as an intermediate in the synthesis of triazole compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloropinacolone can be synthesized through the chlorination of pinacolone. The process involves the reaction of pinacolone with chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is typically carried out at a controlled temperature to ensure the selective formation of this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of microchannel reactors. Pinacolone solution and chlorine are introduced into the reaction unit of the microchannel reactor, where they react to form this compound. The reaction mixture is then cooled, and the product is collected .
Chemical Reactions Analysis
Types of Reactions: 1-Chloropinacolone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding substituted products.
Reduction Reactions: The ketone group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ketone group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions
Major Products:
Substitution: Substituted ketones or alcohols.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids
Scientific Research Applications
1-Chloropinacolone is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: Used in the synthesis of biologically active compounds, including antiviral, antibacterial, antifungal, and antituberculous agents.
Medicine: Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals .
Comparison with Similar Compounds
1-Bromopinacolone: Similar in structure but contains a bromine atom instead of chlorine.
1-Iodopinacolone: Contains an iodine atom instead of chlorine.
1-Fluoropinacolone: Contains a fluorine atom instead of chlorine.
Comparison: 1-Chloropinacolone is unique due to its specific reactivity profile. The chlorine atom provides a balance between reactivity and stability, making it suitable for a wide range of chemical transformations. In contrast, 1-Bromopinacolone and 1-Iodopinacolone are more reactive due to the larger size and lower bond dissociation energy of bromine and iodine, respectively. 1-Fluoropinacolone is less reactive due to the strong carbon-fluorine bond .
Properties
IUPAC Name |
1-chloro-3,3-dimethylbutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-6(2,3)5(8)4-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSAJQMHTGKPIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027749 | |
Record name | 1-Chloropinacolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13547-70-1 | |
Record name | 1-Chloropinacolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13547-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Monochloropinacoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013547701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanone, 1-chloro-3,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Chloropinacolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3,3-dimethylbutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-MONOCHLOROPINACOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6QD905NNW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-chloropinacolone in the synthesis of the alkaline phosphatase inhibitors discussed in the paper?
A1: this compound acts as a crucial reagent in the synthesis of the target compounds, 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines. The research paper describes a two-step synthetic process []. First, various substituted aromatic aldehydes react with thiosemicarbazide to yield 1-(benzylidene) thiosemicarbazides. These intermediates then undergo cyclization with this compound, resulting in the formation of the desired 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines []. Essentially, this compound enables the formation of the thiazole ring, a key structural component of these potential inhibitors.
Q2: Is there information available in the research paper regarding the specific mechanism of the reaction between this compound and the 1-(benzylidene) thiosemicarbazides?
A2: Unfortunately, the research paper primarily focuses on the synthesis, characterization, and biological activity of the final 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazine derivatives []. It doesn't delve into the detailed mechanism of the cyclization reaction involving this compound. Further investigation into the reaction conditions and potential intermediates would be required to elucidate the precise mechanism.
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